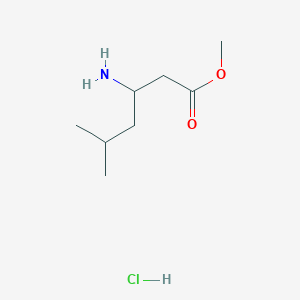![molecular formula C9H14ClNS B6253561 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 76384-27-5](/img/no-structure.png)
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, commonly referred to as 2-MSPEA-HCl, is a synthetic molecule with a wide range of applications in scientific research. This molecule is a derivative of the amino acid phenylalanine, and is known to interact with a variety of biological systems.
Mechanism of Action
2-MSPEA-HCl has been shown to interact with a variety of biological systems. It has been found to interact with enzymes, receptors, and other proteins, and to modulate their activity. It has also been found to interact with DNA and RNA, and to modulate gene expression.
Biochemical and Physiological Effects
2-MSPEA-HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins, and to modulate gene expression. It has also been found to modulate the activity of various hormones, neurotransmitters, and other molecules involved in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
2-MSPEA-HCl has several advantages for use in laboratory experiments. It is relatively simple to synthesize, and is relatively stable in solution. It is also non-toxic and has a low cost. However, it is important to note that 2-MSPEA-HCl can be degraded by light and heat, and that it can interact with a variety of biological systems.
Future Directions
There are a variety of potential future directions for research involving 2-MSPEA-HCl. It could be used to investigate the structure and function of enzymes, to study the effects of drugs on cells, and to develop new drugs and treatments. It could also be used to study the effects of environmental toxins on cells, and to investigate the mechanisms of action of various biological processes. Additionally, it could be used to study the effects of various hormones, neurotransmitters, and other molecules involved in the regulation of cellular processes. Finally, it could be used to investigate the potential for 2-MSPEA-HCl to act as an anti-cancer agent.
Synthesis Methods
2-MSPEA-HCl is typically synthesized from the amino acid phenylalanine by a two-step process. In the first step, phenylalanine is subjected to a reaction with methylsulfanyl chloride, which results in the formation of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine. This compound is then treated with hydrochloric acid, resulting in the formation of the desired 2-MSPEA-HCl.
Scientific Research Applications
2-MSPEA-HCl has been used in a variety of scientific research applications. It has been used to investigate the structure and function of enzymes, to study the effects of drugs on cells, and to develop new drugs and treatments. It has also been used to study the effects of environmental toxins on cells, and to investigate the mechanisms of action of various biological processes.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves the reaction of 2-bromo-1-phenylethan-1-one with methyl mercaptan to form 2-(methylsulfanyl)acetophenone, which is then reacted with ethylamine to form 2-[2-(methylsulfanyl)phenyl]ethan-1-amine. The amine is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-phenylethan-1-one", "methyl mercaptan", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-phenylethan-1-one is reacted with methyl mercaptan in the presence of a base such as potassium carbonate to form 2-(methylsulfanyl)acetophenone.", "Step 2: 2-(methylsulfanyl)acetophenone is then reacted with ethylamine in the presence of a reducing agent such as sodium borohydride to form 2-[2-(methylsulfanyl)phenyl]ethan-1-amine.", "Step 3: The amine is then converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
76384-27-5 |
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



